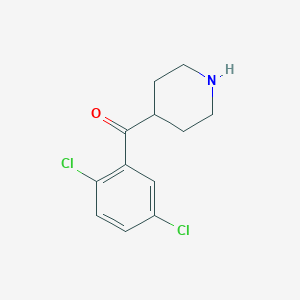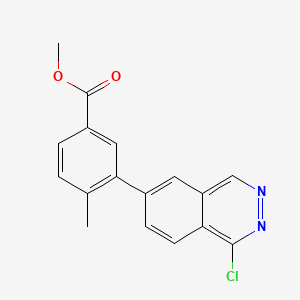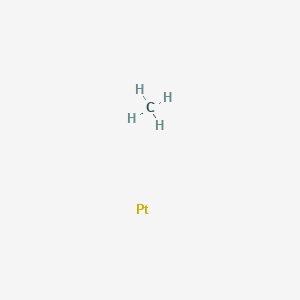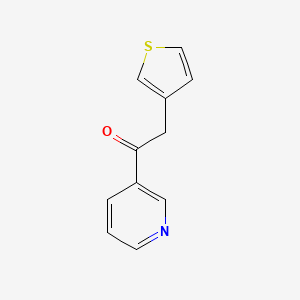![molecular formula C13H13FN2O3S2 B8584961 ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- CAS No. 593959-19-4](/img/structure/B8584961.png)
ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-
Overview
Description
ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aryl halide reacts with a nucleophile.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorinated phenyl and methanesulfonyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-{5-[3-Fluoro-4-(methylsulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-ethyl-1,3-thiazol-2-yl}acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated phenyl group enhances its stability and reactivity, while the methanesulfonyl group contributes to its potential biological activities.
Properties
CAS No. |
593959-19-4 |
|---|---|
Molecular Formula |
C13H13FN2O3S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3S2/c1-7-12(20-13(15-7)16-8(2)17)9-4-5-11(10(14)6-9)21(3,18)19/h4-6H,1-3H3,(H,15,16,17) |
InChI Key |
BNPONKLNSVKAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)S(=O)(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
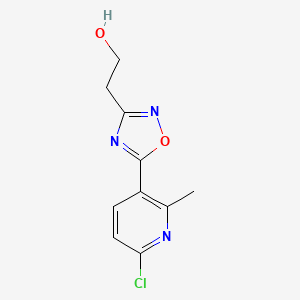
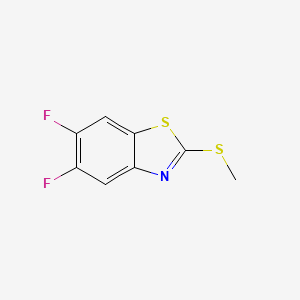
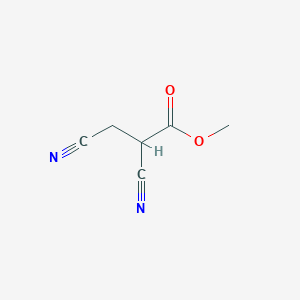

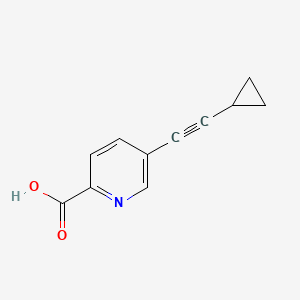
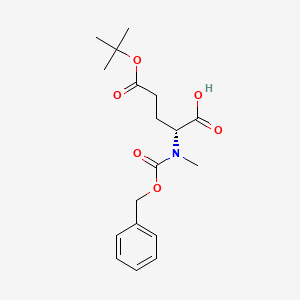
![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)


![7-Chloro-2-(methylthio)thieno[3,2-b]pyridine](/img/structure/B8584945.png)
